Inuline

Description

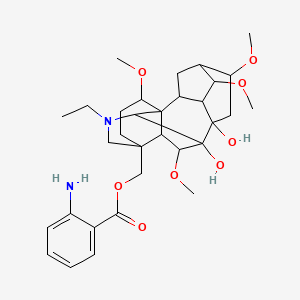

Anthraniloyllycoctonine is a natural product found in Delphinium barbeyi, Delphinium flexuosum, and other organisms with data available.

Properties

IUPAC Name |

(11-ethyl-8,9-dihydroxy-4,6,16,18-tetramethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl)methyl 2-aminobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H46N2O8/c1-6-34-15-29(16-42-27(35)17-9-7-8-10-20(17)33)12-11-22(39-3)31-19-13-18-21(38-2)14-30(36,23(19)24(18)40-4)32(37,28(31)34)26(41-5)25(29)31/h7-10,18-19,21-26,28,36-37H,6,11-16,33H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NNDHDYDFEDRMGH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2C(C(C31)(C5(CC(C6CC4C5C6OC)OC)O)O)OC)OC)COC(=O)C7=CC=CC=C7N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H46N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

586.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Root of Innovation: A Technical Guide to Inulin Extraction from Chicory

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the sources and extraction methodologies for inulin (B196767) from chicory root (Cichorium intybus L.). As a versatile polysaccharide with significant applications in the pharmaceutical and functional food industries, a thorough understanding of its efficient extraction and purification is paramount. This document details the prevalent extraction techniques, offering comparative data and explicit experimental protocols to aid in research and development.

Chicory: The Primary Source of Industrial Inulin

Chicory root is the preferred industrial source for inulin due to its high concentration, typically ranging from 15-20% of the root's fresh weight and 40-70% of its total carbohydrates.[1] The fast-growing, resilient nature of the chicory plant, coupled with its low lignin (B12514952) and pectin (B1162225) content, facilitates a more efficient extraction process compared to other inulin-containing plants.[1] The inulin found in chicory is characterized by a longer chain length, with a degree of polymerization (DP) ranging from 2 to over 60 fructose (B13574) units, which contributes to its excellent prebiotic activity and technological properties.[1][2]

Extraction Methodologies: A Comparative Analysis

The extraction of inulin from chicory root is primarily a solid-liquid extraction process. While hot water extraction remains the conventional and most widely used industrial method, several advanced techniques have been developed to enhance yield, reduce extraction time, and improve the purity of the final product. This section provides a detailed comparison of the most significant extraction methods.

Data Presentation: Comparison of Inulin Extraction Methods from Chicory Root

| Extraction Method | Solid:Liquid Ratio (g/mL) | Temperature (°C) | Time | Power | Inulin Yield (%) | Purity (%) | Reference |

| Hot Water Extraction (Conventional) | 1:10 - 1:30 | 70 - 90 | 30 - 120 min | N/A | ~51.20 | Varies | [1][2] |

| Soxhlet Extraction | 1:40 | 90 | 6 hours | N/A | 59.1 | - | [3] |

| Ultrasound-Assisted Extraction (UAE) | 1:10 - 1:40 | 40 - 80 | 30 - 120 min | - | 64.79 | 98 (LC-MS) | [3] |

| Microwave-Assisted Extraction (MAE) | 1:40 | 90 | 30 min | 400 W | 63 | - | [4] |

| Pulsed Electric Field (PEF) Assisted Extraction | 1:1.4 (Industrial ratio) | 60 - 80 | 90 min | 600 V/cm | - | 87.1 | [5] |

Experimental Protocols

This section outlines detailed methodologies for the key experiments in inulin extraction and purification from chicory root.

Protocol for Hot Water Extraction (Conventional Method)

This protocol describes the standard laboratory-scale method for extracting inulin from dried chicory roots.

-

Preparation of Chicory Root:

-

Thoroughly wash fresh chicory roots with tap water to remove soil and debris.

-

Slice the roots into small pieces and dry them in an oven at 60-70°C until a constant weight is achieved. Alternatively, sun-dried roots can be used.[6]

-

Grind the dried chicory root pieces into a fine powder using a laboratory mill.

-

-

Extraction:

-

Weigh a specific amount of dried chicory root powder (e.g., 10 g).

-

Add distilled water at a solid-to-liquid ratio of 1:10 to 1:30 (w/v).[2]

-

Heat the mixture in a water bath to a temperature between 70-90°C.[1] Temperatures above 100°C should be avoided to prevent inulin degradation.[1]

-

Maintain the temperature and continuously stir the mixture for 30-120 minutes.[1][2]

-

-

Initial Separation:

-

After extraction, filter the slurry through a double-layered muslin cloth or cheesecloth to remove the bulk solid root material.[6][7]

-

Centrifuge the resulting filtrate at approximately 1400 rpm for 10 minutes to separate finer suspended particles.[2]

-

Collect the supernatant, which is the crude inulin extract.

-

Protocol for Ultrasound-Assisted Extraction (UAE)

This protocol details the use of ultrasonication to enhance the extraction process.

-

Preparation of Chicory Root:

-

Prepare dried chicory root powder as described in Protocol 3.1.

-

-

Extraction:

-

Place a known quantity of chicory root powder into an extraction vessel.

-

Add distilled water as the solvent, with a solid-to-solvent ratio ranging from 1:10 to 1:40 (g/mL).[3]

-

Immerse the extraction vessel in an ultrasonic bath.

-

Set the ultrasonication temperature between 40-80°C and the duration from 30 to 120 minutes.[3] The optimal conditions for maximum yield have been reported as 60°C for 120 minutes at a 1:40 g/mL ratio.[3]

-

-

Separation:

-

Follow the same filtration and centrifugation steps as outlined in Protocol 3.1 to obtain the crude inulin extract.

-

Protocol for Microwave-Assisted Extraction (MAE)

This protocol outlines the methodology for using microwave energy for inulin extraction.

-

Preparation of Chicory Root:

-

Prepare dried chicory root powder as described in Protocol 3.1.

-

-

Extraction:

-

Separation:

-

After extraction, filter the slurry to obtain the clear inulin extract. For analytical purposes, the extract can be further filtered through a 0.45 μm pore size membrane before analysis.

-

Protocol for Inulin Purification

This protocol provides steps for purifying the crude inulin extract.

-

Ethanol (B145695) Precipitation:

-

Take the crude inulin extract obtained from any of the above extraction methods.

-

Gradually add ethanol to the extract while stirring to precipitate the inulin. Different ethanol concentrations can be used for fractional precipitation.[6][7] For instance, increasing the ethanol concentration from 20% to 60% can sequentially precipitate different fractions of fructans.[7]

-

Allow the mixture to stand, preferably at a low temperature (e.g., 4°C), to facilitate complete precipitation.[8]

-

Separate the precipitated inulin by centrifugation.

-

Wash the inulin precipitate with the respective aqueous ethanol solution to remove impurities.

-

Dry the purified inulin at 45°C.[7]

-

-

Membrane Filtration (Ultrafiltration):

-

For higher purity, the crude inulin extract can be subjected to ultrafiltration.

-

Use a membrane with a specific molecular weight cut-off, for example, 10 kDa, to separate inulin from smaller molecules like sugars and other impurities.[2]

-

Perform the filtration under pressure (e.g., 2 bar) with continuous stirring to prevent membrane fouling.[2]

-

The retentate will contain the purified inulin. This method has been shown to achieve inulin purity of up to 90%.[2]

-

Mandatory Visualizations

The following diagrams, generated using Graphviz (DOT language), illustrate the experimental workflows for inulin extraction.

Caption: General workflow for inulin extraction from chicory root.

Caption: Detailed workflow for the purification of inulin from crude extract.

References

- 1. scigroundbio.com [scigroundbio.com]

- 2. dergipark.org.tr [dergipark.org.tr]

- 3. Extraction, optimization, purification and characterization of inulin from chicory roots using conventional and greener extraction techniques - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Microwave-Assisted Extraction of Inulin from Chicory Roots Using Response Surface Methodology - ePrints@CFTRI [ir.cftri.res.in]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. pubs.aip.org [pubs.aip.org]

- 8. files01.core.ac.uk [files01.core.ac.uk]

Inulin as a Prebiotic: A Technical Guide on its Effects on Gut Microbiota and Host Physiology

Introduction

Inulin (B196767), a naturally occurring polysaccharide belonging to the fructan family, is a well-established prebiotic dietary fiber.[1][2] Found in a wide variety of plants such as chicory root, Jerusalem artichokes, onions, and garlic, inulin is not digestible by human enzymes and thus reaches the colon intact.[3][4][5][6] There, it is selectively fermented by beneficial members of the gut microbiota, leading to a range of physiological effects that are of significant interest to researchers, scientists, and drug development professionals.[1][3][7] This technical guide provides an in-depth overview of the mechanisms of action of inulin, its quantitative effects on the gut microbiota and host, and the experimental protocols used to elucidate these effects.

Mechanism of Action: Fermentation and Metabolite Production

The primary mechanism by which inulin exerts its prebiotic effect is through its fermentation by colonic bacteria.[3] This process yields a variety of metabolites, most notably short-chain fatty acids (SCFAs), including acetate, propionate (B1217596), and butyrate (B1204436).[3][8][9] These SCFAs are responsible for many of the downstream health benefits associated with inulin consumption. The fermentation process also produces gases such as hydrogen, methane, and carbon dioxide.[3]

dot

Caption: Inulin fermentation by gut microbiota to produce SCFAs and gases.

Effects on Gut Microbiota Composition

One of the most consistently reported effects of inulin supplementation is the modulation of the gut microbiota composition. Inulin selectively stimulates the growth of beneficial bacteria, a phenomenon known as the "bifidogenic effect".[7]

-

Bifidobacterium : Numerous human studies have demonstrated a significant increase in the abundance of Bifidobacterium species following inulin consumption.[2][7][[“]][[“]][12] This is considered a hallmark of inulin's prebiotic activity.

-

Lactobacillus : An increase in Lactobacillus abundance is also frequently observed, although the effect is generally less pronounced and more variable than that seen with Bifidobacterium.[[“]][[“]]

-

Faecalibacterium prausnitzii : Inulin has been shown to promote the growth of this beneficial, butyrate-producing bacterium.[7]

-

Bacteroides : Some studies have reported a decrease in the relative abundance of Bacteroides following inulin supplementation.[2][12]

The following table summarizes quantitative data from selected studies on the effect of inulin on gut microbiota composition.

| Bacterial Group | Study Population | Inulin Dose & Duration | Key Findings | Reference |

| Bifidobacterium spp. | Healthy Adults | 10 g/day for 16 days | Significant increase in proportion of bifidobacteria. | |

| Bifidobacterium spp. | Healthy Adults | 5-20 g/day | Consistent increase across multiple studies. | [2][12] |

| Faecalibacterium prausnitzii | Healthy Adults | 10 g/day for 16 days | Significant increase from 10.3% to 14.5% of total microbiota. | |

| Bifidobacterium adolescentis | Healthy Adults | 10 g/day for 16 days | Increased from 0.89% to 3.9% of total microbiota. | |

| Anaerostipes, Faecalibacterium, Lactobacillus | Healthy Adults | Systematic Review | General increase in relative abundance. | [2] |

| Bacteroides | Healthy Adults | Systematic Review | General decrease in relative abundance. | [2] |

Impact on Host Physiology

The modulation of the gut microbiota and the production of SCFAs by inulin fermentation have profound effects on host physiology, including gut barrier function and immune system regulation.

Short-Chain Fatty Acids (SCFAs)

SCFAs are the primary mediators of inulin's health benefits. They serve as an energy source for colonocytes (especially butyrate), and act as signaling molecules that influence various physiological processes.[8][9][13]

| SCFA | Study Population / Model | Inulin Dose & Duration | Key Findings | Reference |

| Total SCFAs | Gnotobiotic Mice | 10% inulin for 6 weeks | Significantly elevated concentrations in cecum and portal vein plasma. | [14] |

| Acetate, Butyrate | Chickens | 0.5% and 1% inulin | Significantly increased concentrations. | [15] |

| Acetate, Butyrate, Propionate | Healthy Humans | 15 g inulin | Colonic fermentation estimated to produce 137 mmol acetate, 20 mmol butyrate, and 11 mmol propionate over 12 hours. | [16] |

| Fecal SCFAs | Wildtype Mice | 10% (w/w) for 2 weeks | Approximately 2.5-fold higher fecal SCFA levels compared to controls. | [17] |

Gut Barrier Function

Inulin and its fermentation products contribute to the maintenance and enhancement of the intestinal barrier, which is crucial for preventing the translocation of harmful substances like lipopolysaccharide (LPS) into the bloodstream.[8][18] This is achieved through several mechanisms:

-

Tight Junction Proteins : Inulin and SCFAs, particularly butyrate, can increase the expression of tight junction proteins such as occludin, claudin-1, and zonula occludens-1 (ZO-1), thereby strengthening the connections between intestinal epithelial cells.[13][18]

-

Mucin Production : Inulin can promote the production of mucin, a key component of the protective mucus layer in the gut.[8]

-

Antimicrobial Peptides : Butyrate can induce the production of antimicrobial peptides, further bolstering the gut's defense mechanisms.[13]

dot

Caption: Inulin-mediated enhancement of intestinal barrier function.

Immune System Modulation

Inulin and SCFAs play a crucial role in modulating both the intestinal and systemic immune systems.[9][13][19] SCFAs can interact with immune cells to trigger anti-inflammatory responses.[19] For instance, butyrate is known to promote the differentiation of regulatory T cells (Tregs), which help to suppress excessive immune responses.[9] However, it is important to note that the immunomodulatory effects of inulin can be context-dependent. While generally anti-inflammatory, some studies in animal models suggest that inulin might exacerbate inflammation in certain conditions like DSS-induced colitis, potentially by increasing the overall bacterial load and levels of pro-inflammatory components like flagellin.[20][21][22]

dot

Caption: Dual immunomodulatory roles of inulin and its metabolites.

Experimental Methodologies

A variety of experimental protocols are employed to study the effects of inulin. The choice of methodology depends on the specific research question.

In Vitro Fermentation Models

-

Objective : To simulate the fermentation of inulin by the gut microbiota in a controlled laboratory setting.

-

Methodology :

-

Fecal Slurry Preparation : Fresh fecal samples from healthy donors are homogenized and diluted in an anaerobic buffer.

-

Incubation : The fecal slurry is incubated with inulin (or a control substrate) in an anaerobic chamber at 37°C.

-

Sampling : Aliquots are taken at various time points (e.g., 0, 24, 48 hours) for analysis.

-

Analysis : Samples are analyzed for changes in microbial composition (e.g., via 16S rRNA gene sequencing) and SCFA production (e.g., via gas chromatography).

-

Animal Models

-

Objective : To investigate the in vivo effects of inulin on gut microbiota and host physiology.

-

Methodology :

-

Animal Selection : Commonly used models include C57BL/6J mice or Sprague-Dawley rats.[5][17] Gnotobiotic mice colonized with a simplified human microbiota can also be used.[14]

-

Dietary Intervention : Animals are fed a control diet or a diet supplemented with inulin (typically 5-10% w/w) for a specified period (e.g., 2 to 16 weeks).[17][23]

-

Sample Collection : Fecal samples are collected throughout the study. At the end of the study, cecal contents, blood, and tissues are collected.

-

Analysis : Samples are subjected to a range of analyses, including 16S rRNA or shotgun metagenomic sequencing, SCFA quantification, gene expression analysis of host tissues, and histological examination.

-

Human Clinical Trials

-

Objective : To assess the effects of inulin supplementation in humans.

-

Methodology :

-

Study Design : Randomized, double-blind, placebo-controlled trials are the gold standard.[24][25][26] Crossover designs are also used.[27]

-

Participants : Healthy volunteers or specific patient populations (e.g., individuals with IBS, obesity, or depression) are recruited.[25][26]

-

Intervention : Participants consume a defined daily dose of inulin (e.g., 10-20 g/day ) or a placebo (e.g., maltodextrin) for a period ranging from weeks to months.[6][[“]][25]

-

Outcome Measures : Primary and secondary outcomes may include changes in fecal microbiota composition, SCFA levels, markers of inflammation and gut permeability (e.g., serum LPS, zonulin), and clinical symptoms.[25][26][28]

-

dot

Caption: General experimental workflow for studying prebiotic effects.

Inulin is a potent prebiotic that reliably modulates the gut microbiota, leading to increased levels of beneficial bacteria and the production of SCFAs. These changes, in turn, influence host physiology by enhancing gut barrier function and modulating the immune system. While the bifidogenic effect of inulin is well-documented, further research is needed to understand the full extent of its impact on the complex microbial ecosystem and the host. The context-dependent effects of inulin, particularly in inflammatory conditions, highlight the importance of personalized nutrition strategies. Future studies employing multi-omics approaches in well-controlled clinical trials will be crucial for elucidating the precise mechanisms of action and optimizing the therapeutic applications of inulin for promoting gut health and preventing disease.

References

- 1. researchgate.net [researchgate.net]

- 2. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. deeplyfoods.com [deeplyfoods.com]

- 4. vitafoodsinsights.com [vitafoodsinsights.com]

- 5. news-medical.net [news-medical.net]

- 6. Health Effects and Mechanisms of Inulin Action in Human Metabolism [mdpi.com]

- 7. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What is the impact of inulin on gut inflammation? - Blog [sinoshiny.com]

- 9. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]

- 10. consensus.app [consensus.app]

- 11. consensus.app [consensus.app]

- 12. The effects of inulin on gut microbial composition: a systematic review of evidence from human studies | Semantic Scholar [semanticscholar.org]

- 13. Immunomodulatory effects of inulin and its intestinal metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effects of dietary inulin on bacterial growth, short-chain fatty acid production and hepatic lipid metabolism in gnotobiotic mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Dietary Inulin Supplementation Modulates Short-Chain Fatty Acid Levels and Cecum Microbiota Composition and Function in Chickens Infected With Salmonella - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin [mdpi.com]

- 17. Effect of the prebiotic fiber inulin on cholesterol metabolism in wildtype mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Inulin Protects Caco‐2 Cells Against Lipopolysaccharide‐Induced Epithelial Barrier Dysfunction - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Immunity [inspiredbyinulin.com]

- 20. tandfonline.com [tandfonline.com]

- 21. Inulin aggravates colitis through gut microbiota modulation and MyD88/IL-18 signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Inulin aggravates colitis through gut microbiota modulation and MyD88/IL-18 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Prebiotic inulin enhances gut microbial metabolism and anti-inflammation in apolipoprotein E4 mice with sex-specific implications - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Effects of Inulin-Based Prebiotics Alone or in Combination with Probiotics on Human Gut Microbiota and Markers of Immune System: A Randomized, Double-Blind, Placebo-Controlled Study in Healthy Subjects [mdpi.com]

- 25. Effects of inulin supplementation on inflammatory biomarkers and clinical symptoms of women with obesity and depression on a calorie-restricted diet: a randomised controlled clinical trial | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 26. Find and participate in clinical trials and research studies happening around the world | TrialScreen [app.trialscreen.org]

- 27. gut.bmj.com [gut.bmj.com]

- 28. ClinicalTrials.gov [clinicaltrials.gov]

mechanism of action of inulin-type fructans in the colon

An In-depth Technical Guide to the Colonic Mechanism of Action of Inulin-Type Fructans

Introduction

Inulin-type fructans (ITFs) are a class of non-digestible carbohydrates, or dietary fibers, that function as prebiotics.[1][2][3] Comprising β(2-1) linked fructose (B13574) chains, ITFs resist hydrolysis by human digestive enzymes, allowing them to reach the colon intact.[1][4] There, they are selectively fermented by the resident gut microbiota, initiating a cascade of metabolic events that profoundly impact host physiology, from local gut health to systemic immune and metabolic regulation.[1][3][5] This technical guide provides a detailed examination of the mechanisms through which ITFs exert their effects within the colon, intended for researchers, scientists, and professionals in drug development.

Selective Fermentation by Colonic Microbiota

The primary event in the mechanism of action of ITFs is their selective fermentation by specific bacterial populations in the colon. This selectivity is a cornerstone of their prebiotic activity.

1.1. The Bifidogenic Effect

The most consistent and well-documented outcome of ITF supplementation is the significant stimulation of Bifidobacterium populations.[[“]][[“]] This "bifidogenic effect" is robust across various human studies.[[“]][[“]] Certain species, such as Bifidobacterium adolescentis, have been shown to be particularly responsive to inulin (B196767) consumption. The growth of Lactobacillus is also frequently reported, although the effect is generally less pronounced and more variable than for Bifidobacterium.[[“]][[“]] Other beneficial bacteria, such as Faecalibacterium prausnitzii, a major butyrate (B1204436) producer, have also been shown to increase following inulin intake.[8]

1.2. Quantitative Changes in Gut Microbiota

The selective fermentation of ITFs leads to measurable shifts in the composition of the gut microbiota. The table below summarizes representative quantitative data from human intervention studies.

| Bacterial Genus/Species | Dosage | Duration | Fold Change / % Increase | Study Population |

| Bifidobacterium spp. | 10 g/day | 16 days | Significant increase (P < 0.001) | Healthy Volunteers |

| Bifidobacterium adolescentis | 10 g/day | 16 days | ~4.4-fold increase (from 0.89% to 3.9% of total microbiota) | Healthy Volunteers |

| Faecalibacterium prausnitzii | 10 g/day | 16 days | ~1.4-fold increase (from 10.3% to 14.5% of total microbiota) | Healthy Volunteers |

| Lactobacillus spp. | 3-20 g/day | Variable | Modest to moderate, variable increases reported | Healthy Volunteers |

| Anaerostipes spp. | 10 g/day | 4 weeks | Significant increase | Healthy Adults |

This table is a synthesis of data reported in the literature; specific values can vary based on study design, subject population, and analytical methods.[[“]][9]

1.3. Fermentation Workflow Diagram

The following diagram illustrates the initial stage of inulin's mechanism of action: its selective utilization by beneficial gut bacteria.

Caption: Selective fermentation of inulin-type fructans by beneficial gut bacteria.

Production of Short-Chain Fatty Acids (SCFAs)

The fermentation of ITFs results in the production of significant quantities of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate, along with gases like CO₂, H₂, and CH₄.[1] These SCFAs are the key mediators of the physiological effects of ITFs.

2.1. SCFA Profiles and Molar Ratios

Inulin fermentation predominantly yields acetate, followed by butyrate and propionate.[10][11][12] The exact molar ratios and total production can vary depending on the specific type of ITF (e.g., chain length), the host's microbiota composition, and transit time.[1][8]

2.2. Quantitative Data on SCFA Production

The table below presents quantitative data on colonic SCFA production following inulin supplementation from an in vivo human study using stable isotope technology.

| SCFA | Estimated Colonic Production (mmol / 12h from 15g inulin) | Molar Ratio (Acetate:Propionate:Butyrate) |

| Acetate | 137 ± 75 | ~12.5 |

| Propionate | 11 ± 9 | 1 |

| Butyrate | 20 ± 17 | ~1.8 |

Data adapted from Boets et al., 2015.[10][12][13] The ratio is calculated from the mean production values.

Molecular Mechanisms of Action

SCFAs produced from ITF fermentation exert their effects through several distinct molecular pathways, impacting colonocyte health, gut barrier integrity, and mucosal immune responses.

3.1. Butyrate as an Energy Source and Histone Deacetylase (HDAC) Inhibitor

Butyrate is the preferred energy source for colonic epithelial cells (colonocytes), providing approximately 70% of their energy needs.[14] Beyond its role as a fuel, butyrate is a potent inhibitor of histone deacetylases (HDACs).[14][15][16]

-

Mechanism: By inhibiting HDACs, butyrate prevents the removal of acetyl groups from histones. This leads to a more open chromatin structure (hyperacetylation), which alters the transcription of target genes.[15][16]

-

Downstream Effects: HDAC inhibition by butyrate leads to the upregulation of genes involved in cell cycle arrest (e.g., p21), promoting differentiation and apoptosis of cancer cells, and the downregulation of pro-inflammatory mediators.[15][16][17] This mechanism is central to the anti-inflammatory and anti-neoplastic properties attributed to butyrate.

The following diagram illustrates the HDAC inhibition pathway.

Caption: Butyrate-mediated inhibition of histone deacetylase (HDAC).

3.2. Activation of G-Protein Coupled Receptors (GPCRs)

SCFAs act as signaling molecules by activating specific G-protein coupled receptors (GPCRs) expressed on the surface of various cells in the gut, including colonocytes and immune cells.[14][18]

-

Key Receptors: The primary receptors are Free Fatty Acid Receptor 2 (FFAR2, also known as GPR43) and FFAR3 (GPR41), which are activated by all three major SCFAs, and Hydroxycarboxylic Acid Receptor 2 (HCAR2, also known as GPR109A), which is preferentially activated by butyrate.[14][19]

-

Downstream Effects: Activation of these GPCRs triggers intracellular signaling cascades that:

-

Enhance Barrier Function: Stimulate the expression of tight junction proteins.[20]

-

Modulate Inflammation: Regulate the production of inflammatory cytokines and promote the differentiation of regulatory T cells (Tregs), which are crucial for maintaining immune homeostasis.[19][20]

-

Stimulate Hormone Secretion: Induce enteroendocrine L-cells to release glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones involved in appetite regulation and glucose homeostasis.[20]

-

The diagram below outlines the GPCR signaling pathway.

Caption: Activation of G-protein coupled receptors (GPCRs) by SCFAs.

Enhancement of Gut Barrier Function

A healthy gut barrier is critical for preventing the translocation of harmful substances, such as lipopolysaccharides (LPS), from the gut lumen into circulation.[5] ITFs and their metabolites reinforce this barrier through multiple mechanisms.

-

Trophic Effects: Butyrate nourishes colonocytes, promoting a healthy epithelial lining.[21] Studies show ITF consumption leads to higher villi and deeper crypts.[21]

-

Upregulation of Tight Junction Proteins: SCFAs enhance the expression of key tight junction proteins like occludin and claudins, which seal the paracellular space between epithelial cells.[20]

-

Increased Mucin Production: ITFs stimulate goblet cells to produce Mucin 2 (MUC2), the primary component of the protective mucus layer.[5][20]

-

Stimulation of Secretory IgA (sIgA): ITFs can increase the secretion of sIgA, which helps neutralize pathogens in the lumen.[20]

Experimental Protocols

Reproducing and validating the effects of ITFs requires standardized experimental models. Below are outlines for key methodologies.

5.1. Protocol for In Vitro Batch Fermentation of Inulin

This protocol is used to assess the fermentability of ITFs and their effect on microbial composition and SCFA production using a fecal inoculum.

-

Preparation of Basal Medium:

-

Prepare a medium that mimics the colonic environment. A typical composition includes (per liter): peptone (2g), yeast extract (2g), NaCl (0.1g), K₂HPO₄ (0.04g), KH₂PO₄ (0.04g), MgSO₄·7H₂O (0.01g), CaCl₂·7H₂O (0.01g), Tween 80 (2mL), hemin (B1673052) (0.02g), vitamin K1 (10µL), L-cysteine HCl (0.5g), and bile salts (0.5g).[22]

-

Adjust pH to 6.8-7.0. Sterilize by autoclaving or filtration.

-

-

Inoculum Preparation:

-

Collect fresh fecal samples from healthy donors who have not taken antibiotics for at least 3 months.

-

Immediately place samples in an anaerobic chamber.

-

Prepare a 10% (w/v) fecal slurry by homogenizing the sample in anaerobic phosphate-buffered saline (PBS).

-

-

Fermentation Setup:

-

Add the substrate (e.g., 1% w/v inulin) to sterile fermentation vessels containing the basal medium.

-

Inoculate the vessels with the fecal slurry (e.g., 1-10% v/v).[22]

-

Flush the headspace with an anaerobic gas mixture (e.g., 80% N₂, 10% CO₂, 10% H₂).[22]

-

Incubate at 37°C with gentle shaking for 24-48 hours.

-

-

Sampling and Analysis:

-

Collect samples at baseline (0h) and at subsequent time points (e.g., 12h, 24h, 48h).

-

SCFA Analysis: Centrifuge the sample, filter the supernatant, and analyze SCFA concentrations using Gas Chromatography (GC).

-

Microbiota Analysis: Extract total bacterial DNA from the fermentation sample for 16S rRNA gene sequencing to determine changes in microbial composition.

-

5.2. Workflow for Animal Model of Colitis

The dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis model is commonly used to investigate the anti-inflammatory effects of ITFs.

Caption: Experimental workflow for a DSS-induced colitis model in mice.

Conclusion

The is a multi-faceted process initiated by selective microbial fermentation. The resulting production of short-chain fatty acids, particularly butyrate, orchestrates a range of beneficial effects. These include nourishing the colonic epithelium, modulating gene expression via HDAC inhibition, activating GPCR signaling pathways, enhancing gut barrier integrity, and promoting a balanced mucosal immune response. A thorough understanding of these intricate molecular and cellular pathways is essential for leveraging ITFs in the development of functional foods and targeted therapeutics for gastrointestinal and metabolic health.

References

- 1. Immunomodulatory effects of inulin and its intestinal metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Colorectal cancer and inulin supplementation: the good, the bad, and the unhelpful - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Effect of Inulin on Proteome Changes Induced by Pathogenic Lipopolysaccharide in Human Colon - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Inulin and its Effect on Inflammation Markers: A Literature Review – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 6. consensus.app [consensus.app]

- 7. consensus.app [consensus.app]

- 8. The Prebiotic Potential of Inulin-Type Fructans: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. gut.bmj.com [gut.bmj.com]

- 10. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

- 13. Quantification of in vivo colonic short chain fatty acid production from inulin [biblio.ugent.be]

- 14. mdpi.com [mdpi.com]

- 15. Inhibition of histone deacetylase activity by butyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. pnas.org [pnas.org]

- 17. Butyrate, an HDAC inhibitor, stimulates interplay between different posttranslational modifications of histone H3 and differently alters G1-specific cell cycle proteins in vascular smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Roles of G Protein-Coupled Receptors (GPCRs) in Gastrointestinal Cancers: Focus on Sphingosine 1-Shosphate Receptors, Angiotensin II Receptors, and Estrogen-Related GPCRs - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Frontiers | Gut–lung axis in allergic rhinitis: microbial dysbiosis and therapeutic strategies [frontiersin.org]

- 20. researchgate.net [researchgate.net]

- 21. Studies with inulin-type fructans on intestinal infections, permeability, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. In Vitro Fermentation Characteristics of Purified Short-Chain Inulin and Inulin Neoseries Oligosaccharides Produced from Red Onions - PMC [pmc.ncbi.nlm.nih.gov]

The Physiological Effects of Inulin on Human Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inulin (B196767), a naturally occurring polysaccharide, has garnered significant scientific interest for its multifaceted physiological effects on human metabolism. As a non-digestible carbohydrate, inulin functions as a prebiotic, selectively stimulating the growth and activity of beneficial gut bacteria. This modulation of the gut microbiota leads to the production of key metabolites, primarily short-chain fatty acids (SCFAs), which in turn trigger a cascade of metabolic responses. This technical guide provides an in-depth analysis of the core physiological effects of inulin, including its impact on glucose homeostasis, lipid metabolism, appetite regulation, and mineral absorption. Detailed experimental protocols and signaling pathways are presented to offer a comprehensive resource for researchers, scientists, and drug development professionals exploring the therapeutic potential of inulin.

Introduction

Inulin is a type of fructan, a polymer of fructose (B13574) molecules, found in a wide variety of plants, with chicory root being a particularly rich source.[1] Its β(2→1) glycosidic bonds make it resistant to hydrolysis by human digestive enzymes, allowing it to reach the colon intact.[1] There, it is fermented by specific members of the gut microbiota, most notably Bifidobacterium and Anaerostipes.[2] This fermentation process is central to inulin's metabolic effects, leading to the production of SCFAs such as acetate, propionate, and butyrate.[1] These SCFAs act as signaling molecules, influencing various physiological processes throughout the body.

Impact on Glucose Homeostasis

Inulin supplementation has demonstrated significant beneficial effects on glycemic control, particularly in individuals with type 2 diabetes.

Quantitative Data on Glycemic Control

The following table summarizes the quantitative effects of inulin supplementation on key markers of glucose homeostasis from human clinical trials.

| Parameter | Inulin Dosage | Study Duration | Study Population | Key Findings | Reference(s) |

| Fasting Plasma Glucose (FPG) | 10 g/day | 8 weeks | Women with Type 2 Diabetes | Significant reduction of 8.50% | [3][4] |

| 10 g/day | 12 weeks | Patients with Type 2 Diabetes | No significant effect | [5][6] | |

| Meta-analysis | ≥8 weeks | Patients with Type 2 Diabetes | Significant reduction (SMD = -0.55) | [7][[“]][[“]] | |

| Glycated Hemoglobin (HbA1c) | 10 g/day | 8 weeks | Women with Type 2 Diabetes | Significant reduction of 10.40% | [3][4] |

| 10 g/day | 12 weeks | Patients with Type 2 Diabetes | No significant effect | [5][6] | |

| Meta-analysis | ≥8 weeks | Patients with Type 2 Diabetes | Significant reduction (SMD = -0.69) | [7][[“]][[“]] | |

| Homeostatic Model Assessment of Insulin (B600854) Resistance (HOMA-IR) | Meta-analysis | ≥8 weeks | Patients with Type 2 Diabetes | Significant reduction (SMD = -0.81) | [7] |

Signaling Pathways in Glucose Regulation

The effects of inulin on glucose metabolism are mediated through several interconnected pathways, primarily initiated by the production of SCFAs.

Influence on Lipid Metabolism

Clinical evidence suggests that inulin can modulate lipid profiles, although the effects can be variable depending on the study population and design.[10][11]

Quantitative Data on Lipid Profile

The following table presents a summary of quantitative data from human studies investigating the effect of inulin on lipid parameters.

| Parameter | Inulin Dosage | Study Duration | Study Population | Key Findings | Reference(s) |

| Total Cholesterol (TC) | 10 g/day | 8 weeks | Women with Type 2 Diabetes | Significant reduction of 12.90% | [3][4] |

| 9 g/day | 4 weeks | Healthy male volunteers | Modest reduction of 5% | [12] | |

| Meta-analysis | - | Patients with Type 2 Diabetes | Significant reduction (-0.46 mmol/L) | [13] | |

| Triglycerides (TG) | 10 g/day | 8 weeks | Women with Type 2 Diabetes | Significant reduction of 23.60% | [3][4] |

| 10 g/day | 8 weeks | Middle-aged men and women | Significant reduction, especially in those with baseline TG > 1.5 mmol/l | [14] | |

| 9 g/day | 4 weeks | Healthy male volunteers | Significant reduction of 19% | [12] | |

| Meta-analysis | - | Patients with Type 2 Diabetes | Significant reduction (-0.21 mmol/L) | [13] | |

| Low-Density Lipoprotein Cholesterol (LDL-c) | 10 g/day | 8 weeks | Women with Type 2 Diabetes | Significant reduction of 35.30% | [3][4] |

| 9 g/day | 4 weeks | Healthy male volunteers | Modest reduction of 7% | [12] | |

| Meta-analysis | - | All populations | Significant reduction (MD: -0.15) | [15] | |

| High-Density Lipoprotein Cholesterol (HDL-c) | 10 g/day | 8 weeks | Women with Type 2 Diabetes | Significant increase of 19.90% | [3][4] |

| Meta-analysis | - | Patients with Type 2 Diabetes | Significant increase (MD: 0.07) | [15] |

Signaling Pathways in Lipid Regulation

The lipid-lowering effects of inulin are thought to be primarily driven by the influence of SCFAs on hepatic lipid metabolism.

Modulation of Appetite and Satiety

Inulin can influence appetite-regulating hormones, potentially leading to increased satiety and reduced energy intake.

Quantitative Data on Satiety Hormones

| Hormone | Inulin Dosage | Study Duration | Study Population | Key Findings | Reference(s) |

| Glucagon-like peptide-1 (GLP-1) | Inulin-propionate ester | - | - | Increased secretion | [16] |

| Peptide YY (PYY) | Inulin-propionate ester | - | - | Increased secretion | [16] |

| Ghrelin | Inulin-propionate ester | - | - | Reduced levels | [16] |

Gut-Brain Axis Signaling

The fermentation of inulin and subsequent SCFA production play a crucial role in the gut-brain axis, influencing appetite and energy homeostasis.

Enhancement of Mineral Absorption

Inulin has been shown to improve the absorption of certain minerals, particularly calcium, which has positive implications for bone health.[2][17]

Quantitative Data on Calcium Absorption

| Parameter | Inulin Dosage | Study Duration | Study Population | Key Findings | Reference(s) |

| Calcium Absorption | 8 g/day | 8 weeks | Young adults (responders) | Increased from 22.7% to 31.0% | [18] |

| 8 g/day | - | Young adolescents | Increased absorption | [19] | |

| 8 g/day | 3 months | Postmenopausal women | Increased by 42% | [20] | |

| Bone Mineral Content | 8 g/day | 1 year | Adolescents | Higher total body bone mineral content | [19] |

Experimental Protocols

Human Intervention Study Protocol: Randomized Controlled Trial

A typical randomized, double-blind, placebo-controlled trial to assess the metabolic effects of inulin would follow this general structure:

-

Participants: Recruitment of a specific target population (e.g., individuals with prediabetes, type 2 diabetes, or hyperlipidemia) based on defined inclusion and exclusion criteria.[21][22][23][24]

-

Intervention: Daily supplementation with a specified dose of inulin (e.g., 10-15 g) or a matched placebo (e.g., maltodextrin) for a defined period (e.g., 8-12 weeks).[3][6][21][22][23]

-

Outcome Measures: Collection of biological samples (fasting blood, fecal samples) and anthropometric data at baseline and at the end of the intervention period.

-

Biochemical Analysis: Measurement of fasting glucose, HbA1c, lipid profile, and satiety hormones (GLP-1, PYY) from blood samples. Analysis of SCFA concentrations in fecal or blood samples.

Short-Chain Fatty Acid (SCFA) Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

The quantification of SCFAs in biological samples is crucial for understanding the mechanisms of inulin's action.

-

Sample Preparation:

-

Extraction: Fecal or plasma samples are homogenized and SCFAs are extracted using an organic solvent (e.g., diethyl ether or methyl tert-butyl ether) after acidification with an acid like hydrochloric acid.[25][26][27]

-

Derivatization (optional but common): To improve volatility and chromatographic separation, SCFAs are often derivatized to form esters (e.g., propyl esters or tert-butyldimethylsilyl esters).[25]

-

-

GC-MS Analysis:

-

Injection: The extracted and derivatized sample is injected into the gas chromatograph.

-

Separation: The SCFAs are separated based on their boiling points and interactions with the stationary phase of the GC column (e.g., a fused-silica capillary column).[1][28]

-

Detection and Quantification: The separated compounds enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the fragments is used to identify and quantify each SCFA against a standard curve of known concentrations.[1][28]

-

Gut Hormone Analysis by Enzyme-Linked Immunosorbent Assay (ELISA)

Commercial ELISA kits are widely available for the quantification of GLP-1 and PYY in plasma samples.[29][30][31][32][33]

-

Principle: A sandwich ELISA typically involves the following steps:

-

A microplate is pre-coated with a capture antibody specific for the target hormone (e.g., GLP-1).

-

Plasma samples and standards are added to the wells, and the hormone binds to the capture antibody.

-

A detection antibody, also specific for the hormone but at a different epitope and conjugated to an enzyme (e.g., horseradish peroxidase), is added.

-

A substrate for the enzyme is added, resulting in a color change that is proportional to the amount of hormone present.

-

-

Procedure:

-

Collect blood samples in tubes containing a DPP-4 inhibitor to prevent the degradation of active GLP-1.

-

Centrifuge to separate plasma and store at -80°C until analysis.

-

Thaw plasma samples and follow the specific instructions provided with the ELISA kit for incubation times, washing steps, and substrate addition.

-

Measure the absorbance using a microplate reader and calculate the hormone concentration based on the standard curve.[30]

-

Conclusion

Inulin exerts a range of beneficial physiological effects on human metabolism, primarily through its role as a prebiotic and the subsequent production of SCFAs by the gut microbiota. The evidence from human clinical trials strongly supports its efficacy in improving glycemic control and lipid profiles, particularly in individuals with metabolic disorders. Furthermore, its ability to modulate appetite and enhance mineral absorption highlights its potential as a functional food ingredient and a therapeutic agent. The detailed experimental protocols and signaling pathways provided in this guide offer a foundational resource for researchers and drug development professionals seeking to further elucidate the mechanisms of action and explore the clinical applications of inulin. Future research should focus on personalized responses to inulin supplementation, the long-term effects on metabolic health, and the development of inulin-based strategies for the prevention and management of metabolic diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. imrpress.com [imrpress.com]

- 3. Effects of High Performance Inulin Supplementation on Glycemic Status and Lipid Profile in Women with Type 2 Diabetes: A Randomized, Placebo-Controlled Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Effects of inulin fibre Supplementation on Serum Glucose and Lipid Concentration in Patients with Type 2 Diabetes | CoLab [colab.ws]

- 7. Efficacy of inulin supplementation in improving insulin control, HbA1c and HOMA-IR in patients with type 2 diabetes: a systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. consensus.app [consensus.app]

- 9. consensus.app [consensus.app]

- 10. Inulin and oligofructose: effects on lipid metabolism from human studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Inulin and oligofructose: effects on lipid metabolism from human studies | British Journal of Nutrition | Cambridge Core [cambridge.org]

- 12. files.core.ac.uk [files.core.ac.uk]

- 13. researchgate.net [researchgate.net]

- 14. The effect of the daily intake of inulin on fasting lipid, insulin and glucose concentrations in middle-aged men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Effect of inulin-type fructans on blood lipid profile and glucose level: a systematic review and meta-analysis of randomized controlled trials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. abdn.elsevierpure.com [abdn.elsevierpure.com]

- 18. An inulin-type fructan enhances calcium absorption primarily via an effect on colonic absorption in humans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. econtent.hogrefe.com [econtent.hogrefe.com]

- 21. CareAcross [careacross.com]

- 22. A phase 2 randomized, placebo-controlled trial of inulin for the prevention of gut pathogen colonization and infection among patients admitted to the intensive care unit for sepsis - PMC [pmc.ncbi.nlm.nih.gov]

- 23. ClinicalTrials.gov [clinicaltrials.gov]

- 24. Frontiers | Supplementation with inulin-type fructans affects gut microbiota and attenuates some of the cardiometabolic benefits of a plant-based diet in individuals with overweight or obesity [frontiersin.org]

- 25. agilent.com [agilent.com]

- 26. GC-MS Analysis of Short-Chain Fatty Acids in Feces, Cecum Content, and Blood Samples - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Enhanced Detection of Short-Chain Fatty Acids Using Gas Chromatography Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 28. mdpi.com [mdpi.com]

- 29. journals.physiology.org [journals.physiology.org]

- 30. anshlabs.com [anshlabs.com]

- 31. epitopediagnostics.com [epitopediagnostics.com]

- 32. GLP-1 ELISA Kits [thermofisher.com]

- 33. elkbiotech.com [elkbiotech.com]

The Impact of Temperature on the Solubility and Physicochemical Properties of Inulin: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inulin (B196767), a naturally occurring polysaccharide belonging to the fructan family, is of significant interest in the pharmaceutical and food industries due to its prebiotic properties, low caloric value, and its utility as a functional ingredient. Composed of linear chains of β-(2,1) linked fructose (B13574) units, typically with a terminal glucose molecule, the behavior of inulin in aqueous systems is highly dependent on environmental conditions, most notably temperature.[1][2][3] Understanding the temperature-dependent solubility and physicochemical characteristics of inulin is paramount for its effective application in drug delivery systems, as a stabilizer, and as a texturizing agent.

This technical guide provides an in-depth analysis of the core physicochemical properties of inulin as a function of temperature, presenting quantitative data in a comparative format, detailing experimental protocols for characterization, and illustrating the logical workflow for such analyses.

Inulin Solubility at Various Temperatures

The solubility of inulin in water is a critical parameter that is significantly influenced by temperature. Generally, inulin is only slightly soluble in cold water but its solubility increases substantially with a rise in temperature.[4][5] This temperature-dependent solubility is a key factor in the preparation of inulin solutions and its application in various formulations. Long-chain inulin polymers are notably less soluble than their short-chain counterparts.[6]

Table 1: Aqueous Solubility of Different Inulin Types at Various Temperatures

| Inulin Type (Average DP) | Temperature (°C) | Solubility (g/L) | Reference |

| Standard Inulin | 10 | 60 | [7] |

| Standard Inulin | 50 | 160-400 | [7] |

| Raftiline HP | >50 | Drastic Increase | [8] |

| Raftiline HP | 90 | 350 | [8] |

| Not Specified | 25 | ~100 | [5] |

Physicochemical Properties as a Function of Temperature

The physicochemical properties of inulin solutions, including viscosity and thermal stability, are intricately linked to temperature. These properties dictate the textural and functional characteristics of inulin in different applications.

Viscosity of Inulin Solutions

The viscosity of inulin solutions is dependent on concentration, temperature, and the degree of polymerization of the inulin. For low concentrations (up to 12-20%), inulin solutions typically exhibit Newtonian behavior, meaning their viscosity is independent of the shear rate.[1][9] As temperature increases, the viscosity of inulin solutions generally decreases.[1][9] This is attributed to an increase in intermolecular spacing and a reduction in flow resistance.[9] The temperature dependency of the Newtonian viscosity of inulin solutions can be described by the Arrhenius equation.[1][10]

Table 2: Newtonian Viscosity of Inulin Solutions at Different Temperatures and Concentrations

| Inulin Concentration (%) | Temperature (°C) | Viscosity (mPa·s) | Reference |

| 1-12 | 10-85 | 2.0998 - 3.2439 | [1][10] |

| 10 | 25 | 2.72 | [9] |

| 10 | 40 | 2.66 | [9] |

Thermal Properties of Inulin

Thermal analysis techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are crucial for understanding the thermal stability and transitions of inulin.

Differential Scanning Calorimetry (DSC): DSC analysis of inulin typically reveals two main endothermic peaks. The first, occurring at lower temperatures (around 60-100°C), is associated with the evaporation of water.[11] The second, at a higher temperature (often above 170°C), corresponds to the melting point of inulin.[11][12][13] The melting temperature is influenced by the degree of polymerization, with a higher degree of polymerization generally leading to a higher melting point.[11]

Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For inulin, TGA curves typically show an initial weight loss corresponding to the loss of moisture, followed by significant degradation at higher temperatures.[12][14] Studies have shown that inulin degradation starts to occur at pH values lower than 4.0, and while it has good thermal stability at a pH range of 5.0-7.0 below 100°C, degradation can occur at higher temperatures.[15] Dry heating of inulin shows no significant degradation at 100°C, but degradation is observed above 135°C.[16]

Table 3: Thermal Properties of Inulin

| Thermal Property | Temperature (°C) | Observation | Reference |

| Melting Point | 176-181 | Endothermic peak | [13] |

| Melting Point | 175.9 | Endothermic peak | [12] |

| Water Evaporation | ~60-100 | Endothermic peak in DSC | [11] |

| Thermal Degradation (Dry) | >135 | Significant degradation | [16] |

| Thermal Degradation (pH < 4) | >60 | Increased hydrolysis | [2][17][18] |

Experimental Protocols

Detailed methodologies are essential for the accurate and reproducible characterization of inulin's physicochemical properties.

Determination of Inulin Solubility

Objective: To determine the maximum concentration of inulin that can be dissolved in water at a specific temperature.

Materials:

-

Inulin powder

-

Distilled or deionized water

-

Temperature-controlled water bath or incubator

-

Magnetic stirrer and stir bars

-

Analytical balance

-

Filtration apparatus (e.g., 0.45 µm syringe filter)

-

Drying oven

-

Desiccator

Procedure:

-

Prepare a series of vials or beakers with a fixed volume of distilled water.

-

Place the vials in a temperature-controlled water bath set to the desired temperature and allow them to equilibrate.

-

Gradually add pre-weighed amounts of inulin to each vial while stirring continuously.

-

Continue adding inulin until saturation is reached, indicated by the presence of undissolved particles.

-

Allow the saturated solutions to equilibrate for a specified period (e.g., 24 hours) at the set temperature with continuous stirring to ensure equilibrium is reached.

-

After equilibration, stop stirring and allow any undissolved inulin to settle.

-

Carefully withdraw a known volume of the clear supernatant and filter it through a 0.45 µm filter to remove any remaining suspended particles.

-

Weigh an empty, dry container.

-

Transfer the filtered supernatant to the pre-weighed container and reweigh to determine the mass of the solution.

-

Dry the solution in a drying oven at a temperature that will not degrade the inulin (e.g., 70°C) until a constant weight is achieved.

-

Cool the container with the dried inulin in a desiccator and weigh it.

-

The solubility is calculated as the mass of the dried inulin divided by the volume of the supernatant taken.

Viscosity Measurement of Inulin Solutions

Objective: To measure the viscosity of inulin solutions at different temperatures and concentrations.

Materials:

-

Inulin solutions of known concentrations

-

Rheometer or viscometer (e.g., concentric cylinder or cone-and-plate geometry)

-

Temperature control unit for the rheometer

Procedure:

-

Prepare inulin solutions of the desired concentrations by dissolving a known mass of inulin in a known volume of distilled water. Heating may be required to facilitate dissolution, after which the solution should be cooled to the measurement temperature.[4]

-

Calibrate the rheometer/viscometer according to the manufacturer's instructions.

-

Set the temperature of the rheometer's sample stage to the desired measurement temperature.

-

Load the inulin solution onto the sample stage, ensuring the correct geometry gap.

-

Allow the sample to equilibrate at the set temperature for a sufficient time.

-

Perform the viscosity measurement. For Newtonian fluids, a single shear rate measurement is sufficient. To confirm Newtonian behavior, a shear rate sweep (e.g., from 1 to 300 s⁻¹) can be performed.[1][10]

-

Record the viscosity value (in mPa·s or cP).

-

Repeat the measurement for each temperature and concentration.

Thermal Analysis by Differential Scanning Calorimetry (DSC)

Objective: To determine the thermal transitions (e.g., melting point, glass transition) of inulin.

Materials:

-

Inulin powder

-

DSC instrument

-

Aluminum DSC pans and lids

-

Crimper for sealing pans

Procedure:

-

Calibrate the DSC instrument for temperature and heat flow using appropriate standards (e.g., indium).

-

Accurately weigh a small amount of inulin powder (typically 2-10 mg) into an aluminum DSC pan.

-

Hermetically seal the pan using a crimper. An empty sealed pan is used as a reference.

-

Place the sample and reference pans into the DSC cell.

-

Set the thermal program. A typical program involves:

-

Equilibration at a starting temperature (e.g., 25°C).

-

Heating at a constant rate (e.g., 10°C/min) to a final temperature above the expected melting point (e.g., 250°C).

-

An inert atmosphere (e.g., nitrogen) is typically used to prevent oxidative degradation.

-

-

Run the DSC analysis and record the heat flow as a function of temperature.

-

Analyze the resulting thermogram to identify endothermic and exothermic peaks, which correspond to thermal transitions. The peak temperature of an endothermic event is typically reported as the melting temperature.

Experimental Workflow Visualization

The following diagram illustrates a logical workflow for the comprehensive analysis of inulin's physicochemical properties as a function of temperature.

Conclusion

The solubility and physicochemical properties of inulin are profoundly influenced by temperature. A thorough understanding and precise measurement of these characteristics are essential for the successful formulation and application of inulin in pharmaceutical and food products. This guide provides the foundational data, experimental protocols, and a logical workflow to aid researchers, scientists, and drug development professionals in harnessing the full potential of this versatile polysaccharide. The provided tables and methodologies serve as a valuable resource for predicting and controlling the behavior of inulin in various temperature-dependent processes.

References

- 1. Rheological characteristics of inulin solution at low concentrations: Effect of temperature and solid content - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. analyticalscience.wiley.com [analyticalscience.wiley.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. alfa-chemistry.com [alfa-chemistry.com]

- 14. researchgate.net [researchgate.net]

- 15. Kinetic Studies on Acid Catalyzed Hydrolysis of Inulin [spkx.net.cn]

- 16. researchgate.net [researchgate.net]

- 17. ICI Journals Master List [journals.indexcopernicus.com]

- 18. Glibowski P., Bukowska A., 2011. The effect of pH, temperature and heating time on inulin chemical stability. Acta Sci.Pol. Technol. Aliment. 10 (2), 189-196 [food.actapol.net]

An In-depth Technical Guide to Inulin Fermentation and Short-Chain Fatty Acid Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Inulin (B196767), a naturally occurring polysaccharide, is a well-recognized prebiotic that resists digestion in the upper gastrointestinal tract and undergoes fermentation by the gut microbiota in the colon. This process yields significant quantities of short-chain fatty acids (SCFAs), primarily acetate, propionate (B1217596), and butyrate (B1204436). These microbial metabolites are not merely byproducts of fermentation but are crucial signaling molecules that modulate host physiology, including gut health, immune function, and metabolism. This technical guide provides a comprehensive overview of the inulin fermentation pathway, the key microbial players, the quantification of SCFA production, and the subsequent signaling cascades initiated by these fatty acids. Detailed experimental protocols and quantitative data are presented to serve as a valuable resource for researchers and professionals in the field.

The Inulin Fermentation Pathway

Inulin is a polymer of fructose (B13574) units linked by β(2,1) bonds, typically with a terminal glucose molecule.[1][2] Due to the nature of these linkages, human digestive enzymes cannot hydrolyze inulin, allowing it to reach the colon intact.[1] In the colon, a diverse array of gut bacteria possessing specialized enzymes, such as inulinases, degrade inulin into fructose and other small saccharides.[2][3] These simpler sugars then enter various bacterial metabolic pathways, ultimately leading to the production of SCFAs.

The fermentation of inulin is a complex process involving a consortium of bacterial species. While traditionally associated with the stimulation of Bifidobacterium and Lactobacillus species, recent research suggests that a much wider range of gut bacteria can bind to and are metabolically responsive to inulin.[2][4][5] Key bacterial genera involved in inulin fermentation include Bifidobacterium, Lactobacillus, Bacteroides, and some species of Clostridium.[2] The fermentation process not only produces SCFAs but also gases like hydrogen, methane, and carbon dioxide.[1]

Key Microbial Players and Enzymology

The ability of gut microbes to ferment inulin is strain-specific and dependent on the presence of inulin-degrading enzymes.[3][4] For instance, some strains of Ligilactobacillus agilis (formerly Lactobacillus agilis) have been shown to possess extracellular fructosidases that efficiently degrade long-chain inulin.[3] The breakdown of inulin can also lead to the release of fructose, which can then be utilized by other non-inulin-consuming bacteria in a process known as cross-feeding.[3]

The primary SCFAs produced from inulin fermentation are acetate, propionate, and butyrate.[1][6] Inulin is predominantly fermented into acetate, followed by butyrate and then propionate.[6][7][8] Lactate can also be produced during inulin fermentation, which can then be converted by other bacteria into propionate or butyrate.[9]

Quantitative Production of Short-Chain Fatty Acids from Inulin

The production of SCFAs from inulin fermentation can be quantified both in vivo and in vitro. Stable isotope dilution methods have been employed in human studies to determine the colonic production of SCFAs following inulin consumption.[6][7][8]

| Parameter | Acetate | Propionate | Butyrate | Reference |

| Estimated Colonic Production over 12h (from 15g inulin) | 137 ± 75 mmol | 11 ± 9 mmol | 20 ± 17 mmol | [7][8] |

| Cumulative Amount in Plasma over 12h | 55 ± 30 mmol | 1.1 ± 0.9 mmol | 1.0 ± 0.9 mmol | [7] |

| Endogenous Rate of Appearance (μmol·kg⁻¹·min⁻¹) | 13.3 ± 4.8 | 0.27 ± 0.09 | 0.28 ± 0.12 | [8][10] |

| Calculated Yield per gram of Inulin | 9.13 mmol | 0.72 mmol | 1.31 mmol | [7] |

Host-Microbe Interactions: SCFA Signaling Pathways

SCFAs exert their physiological effects through several mechanisms, primarily by acting as signaling molecules that interact with host cells. The two major signaling pathways activated by SCFAs are G-protein-coupled receptors (GPCRs) and the inhibition of histone deacetylases (HDACs).[11][12]

G-Protein-Coupled Receptor (GPCR) Signaling

SCFAs are ligands for several GPCRs, including GPR41 (also known as Free Fatty Acid Receptor 3, FFAR3), GPR43 (FFAR2), and GPR109A.[13][14] These receptors are expressed on various cell types, including intestinal epithelial cells and immune cells.[13][[“]]

-

GPR43: Activation of GPR43 by SCFAs in intestinal epithelial cells can trigger downstream signaling pathways such as mTOR and STAT3, leading to the production of antimicrobial peptides.[[“]][[“]] It can also induce ERK1/2 and p38 MAPK phosphorylation, contributing to inflammatory responses.[17]

-

GPR41: GPR41 activation is also linked to the regulation of inflammatory responses.[17]

-

GPR109A: This receptor is involved in activating anti-inflammatory signaling cascades.[13][14]

Binding of SCFAs to these GPCRs on intestinal L-cells can stimulate the secretion of glucagon-like peptide-1 (GLP-1) and peptide YY (PYY), hormones that play a role in glucose metabolism and appetite regulation.[18]

References

- 1. deeplyfoods.com [deeplyfoods.com]

- 2. tandfonline.com [tandfonline.com]

- 3. journals.asm.org [journals.asm.org]

- 4. Inulin Fermentation by Lactobacilli and Bifidobacteria from Dairy Calves - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vitafoodsinsights.com [vitafoodsinsights.com]

- 6. cdn.ueg.eu [cdn.ueg.eu]

- 7. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Frontiers | Immunomodulatory effects of inulin and its intestinal metabolites [frontiersin.org]

- 10. Quantification of in Vivo Colonic Short Chain Fatty Acid Production from Inulin [mdpi.com]

- 11. Short-Chain Fatty Acids and Their Association with Signalling Pathways in Inflammation, Glucose and Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Frontiers | Short Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Inflammatory Bowel Diseases [frontiersin.org]

- 14. Short Chain Fatty Acids (SCFAs)-Mediated Gut Epithelial and Immune Regulation and Its Relevance for Inflammatory Bowel Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 15. consensus.app [consensus.app]

- 16. consensus.app [consensus.app]

- 17. Regulation of short-chain fatty acids in the immune system - PMC [pmc.ncbi.nlm.nih.gov]

- 18. dovepress.com [dovepress.com]

Methodological & Application

Application Notes and Protocols for the Quantification of Inulin in Food and Biological Samples

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of inulin (B196767), a fructan increasingly utilized as a functional food ingredient and a marker for renal function assessment. The protocols described herein cover a range of techniques, from colorimetric assays to advanced chromatographic methods, suitable for diverse sample matrices including food products and biological fluids.

I. Overview of Inulin Quantification Methods

The quantification of inulin is essential for food labeling, quality control, and for its clinical application in measuring glomerular filtration rate (GFR).[1][2] The choice of method depends on the sample matrix, the required sensitivity and specificity, and the available instrumentation. The primary analytical approaches include spectrophotometric (colorimetric), enzymatic, and chromatographic techniques.[1][3]

Spectrophotometric methods are often based on the reaction of fructose (B13574), released after inulin hydrolysis, with specific reagents to produce a colored product.[1][3] These methods are generally simple and cost-effective.

Enzymatic methods utilize enzymes like inulinase (B15287414) to specifically hydrolyze inulin to fructose, which is then quantified.[4][5] These assays offer higher specificity compared to acid hydrolysis-based colorimetric methods.

Chromatographic methods , particularly High-Performance Liquid Chromatography (HPLC) and High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD), are powerful techniques for the direct determination of inulin and can also provide information on its degree of polymerization (DP).[1][3][6]

II. Quantitative Data Summary

The following tables summarize the key quantitative parameters for various inulin quantification methods, allowing for easy comparison of their performance characteristics.

Table 1: Performance Characteristics of Inulin Quantification Methods in Biological Samples

| Method | Sample Type | Linearity Range | Precision (CV%) | Analytical Recovery (%) | Reference |

| Enzymatic Assay | Plasma, Urine | Up to 300 mg/L | 1-4% (Day-to-day) | Near 100% | [4] |

| Reversed-Phase HPLC | Plasma, Urine | 0.2 - 3.2 mg/mL | Within-run: 0.8-1.7%; Between-run: 2.7-3.3% | 101-107% | [7] |

| HPLC with UV Detection | Plasma, Urine | 12.5 - 100 mg/L | < 11% (Intra- and inter-day RSD) | 81-108% | [8] |

| Anthrone Method | Plasma, Urine | Up to 250 mg/L | - | - | [9] |

Table 2: Performance Characteristics of Inulin Quantification Methods in Food Samples

| Method | Sample Type | Recovery (%) | Coefficient of Variation (CV%) | Method Reference |

| Anion-Exchange HPLC-RI | Cookies, milk, ice creams, cheese, cereal bars | 97% (Average) | 1.1 - 5% | [6][10] |

| TLC-Densitometric Method | Yogurts, honey cakes, chocolates | 95.5 ± 4.5% to 98.6 ± 6.6% | - | [11] |

| AOAC Method 997.08 (Enzymatic-HPLC) | Various foods | - | - | [12] |

| Spectrophotometric (Resorcinol) | Dough products | - | Repeatability: 5% RSD; Reproducibility: 7% RSD | [3] |

III. Experimental Protocols

This section provides detailed protocols for key inulin quantification methods.

A. Enzymatic Method for Inulin in Plasma and Urine

This protocol is based on the enzymatic hydrolysis of inulin to fructose, followed by a spectrophotometric determination.[4]

1. Principle: Inulin is hydrolyzed to fructose by inulinase. The resulting fructose is converted to sorbitol by sorbitol dehydrogenase, with the concomitant oxidation of NADH to NAD+. The decrease in absorbance at 340 nm is proportional to the inulin concentration. A sample blank with inactivated inulinase is used to correct for endogenous fructose.

2. Reagents:

-

Inulinase solution

-

Sorbitol dehydrogenase

-

NADH solution

-

Reaction buffer

-

Inulin standards

-

Trichloroacetic acid (TCA) for protein precipitation (optional)

3. Sample Preparation:

-

Plasma: Collect blood in heparinized tubes and centrifuge to obtain plasma. Deproteinization with TCA may be necessary.

-

Urine: Dilute urine samples as needed with reaction buffer.

4. Assay Procedure:

-

Prepare a standard curve using inulin standards.

-

For each sample and standard, prepare two tubes: one for the total reaction and one for the blank.

-

To the "total reaction" tubes, add the sample or standard, reaction buffer, NADH solution, and sorbitol dehydrogenase.

-

To the "blank" tubes, add the sample or standard, reaction buffer, NADH solution, sorbitol dehydrogenase, and inactivated inulinase.

-

Add active inulinase to the "total reaction" tubes.

-

Incubate all tubes at a specified temperature and time.

-

Measure the absorbance of all tubes at 340 nm.

-

Calculate the change in absorbance for each sample and standard by subtracting the "total reaction" absorbance from the "blank" absorbance.

-

Determine the inulin concentration in the samples from the standard curve.

Workflow for Enzymatic Inulin Quantification

Caption: Workflow of enzymatic inulin quantification in biological samples.

B. High-Performance Liquid Chromatography (HPLC) Method for Inulin in Food

This protocol describes a direct HPLC method with refractive index (RI) detection for the quantification of inulin in various food matrices.[6][10]

1. Principle: Inulin is extracted from the food sample with hot water. The extract is then analyzed by HPLC on a specialized column for carbohydrate analysis. The inulin is detected by a refractive index detector, and its concentration is determined by comparison to a standard curve.

2. Instrumentation and Columns:

-

HPLC system with a refractive index (RI) detector

3. Reagents and Standards:

-

Deionized water (HPLC grade)

-

Inulin standards

4. Sample Preparation:

-

Homogenize the food sample.

-

Accurately weigh a portion of the homogenized sample.

-

Extract the inulin with hot deionized water (e.g., at 85°C) with stirring.[6]

-

Centrifuge or filter the extract to remove solid particles.

-

The clear supernatant is the sample for HPLC analysis.

5. HPLC Conditions:

-

Flow Rate: e.g., 0.6 mL/min[10]

-

Detector: Refractive Index (RI) detector

-

Injection Volume: e.g., 50 µL[10]

6. Analysis:

-

Prepare a calibration curve by injecting inulin standards of known concentrations.

-

Inject the prepared sample extract into the HPLC system.

-

Identify the inulin peak based on its retention time compared to the standard.

-

Quantify the inulin concentration in the sample using the calibration curve.

Workflow for HPLC Quantification of Inulin in Food

Caption: General workflow for HPLC-based inulin quantification in food samples.

C. AOAC Official Method 997.08 for Fructans in Food

This method is an enzymatic-chromatographic procedure for the determination of fructans (including inulin) in foods.[12]

1. Principle: The sample is treated with amyloglucosidase to hydrolyze starch and with inulinase to hydrolyze fructans. The released sugars are then determined by ion-exchange chromatography. The fructan concentration is calculated from the difference in sugar content before and after inulinase treatment.[13][14]

2. Reagents and Enzymes:

-

Amyloglucosidase

-

Inulinase (Novozym SP 230, heat-pretreated to remove pectolytic activity)[15]

-

Reagents for ion-exchange chromatography

3. Sample Preparation:

-

Homogenize the food sample.

-

Accurately weigh the sample.

4. Enzymatic Hydrolysis:

-

Blank: Treat a sample portion with water instead of enzymes.

-

Amyloglucosidase Treatment: Treat a sample portion with amyloglucosidase to hydrolyze starch.

-

Amyloglucosidase and Inulinase Treatment: Treat a separate sample portion with both amyloglucosidase and inulinase.

-

Incubate all samples under controlled conditions.

5. Chromatographic Analysis:

-

Analyze the sugar content (glucose and fructose) of the supernatant from each treatment by ion-exchange chromatography.

6. Calculation:

-

Calculate the amount of fructan based on the increase in fructose and glucose after inulinase hydrolysis, corrected for the blank.

Logical Relationship in AOAC Method 997.08

Caption: Logical flow of the AOAC 997.08 method for fructan analysis.

IV. Concluding Remarks